

# Delavirdine Treatment Protocol for In Vitro Cell Culture: Application Notes

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## Compound of Interest

Compound Name: Delaviridine

Cat. No.: B12416197

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## Introduction

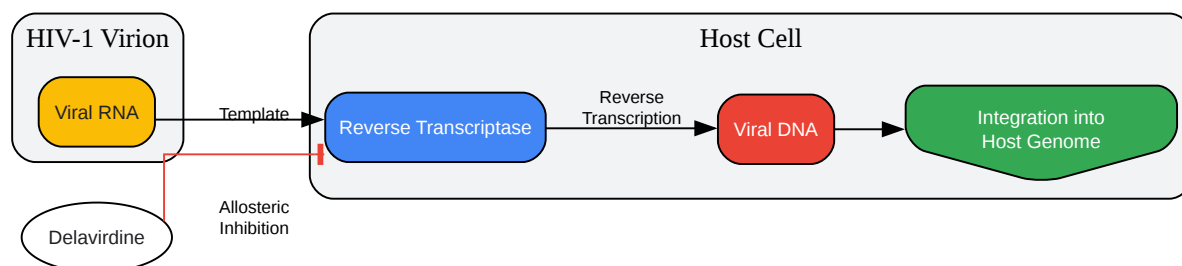
Delaviridine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).<sup>[1][2][3]</sup> It functions by binding directly and non-competitively to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential viral enzyme for the conversion of viral RNA into DNA.<sup>[4][5]</sup> This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activities.<sup>[1][3][6][7]</sup> Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delaviridine's activity does not compete with nucleoside triphosphates.<sup>[1][3]</sup> Of note, Delaviridine is not effective against HIV-2 RT and does not inhibit human DNA polymerases.<sup>[1][3]</sup>

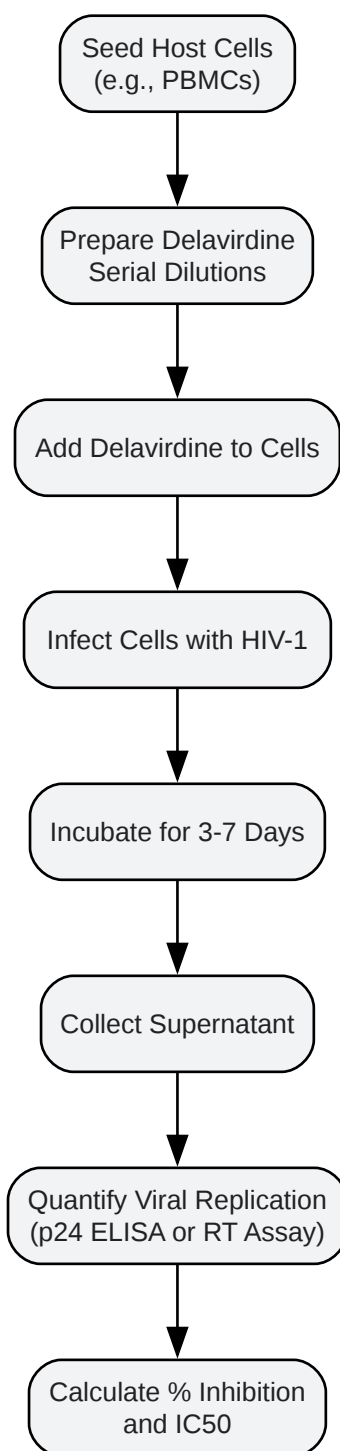
These application notes provide a summary of the mechanism of action of Delaviridine and a generalized protocol for its use in in vitro cell culture for the study of HIV-1 inhibition.

## Mechanism of Action

Delaviridine acts as an allosteric inhibitor of HIV-1 reverse transcriptase.<sup>[8]</sup> The binding of Delaviridine to the NNRTI binding pocket results in a conformational change that distorts the active site of the enzyme, thereby preventing the synthesis of viral DNA from the viral RNA template. This action is highly specific to HIV-1 reverse transcriptase.<sup>[5]</sup>

## Signaling Pathway of Delavirdine in HIV-1 Inhibition





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